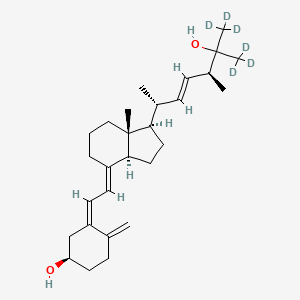

3-epi-25-Hydroxy Vitamin D2-d6

Description

Structure

3D Structure

Properties

Molecular Formula |

C28H44O2 |

|---|---|

Molecular Weight |

418.7 g/mol |

IUPAC Name |

(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5S)-7,7,7-trideuterio-6-hydroxy-5-methyl-6-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |

InChI |

InChI=1S/C28H44O2/c1-19-10-14-24(29)18-23(19)13-12-22-8-7-17-28(6)25(15-16-26(22)28)20(2)9-11-21(3)27(4,5)30/h9,11-13,20-21,24-26,29-30H,1,7-8,10,14-18H2,2-6H3/b11-9+,22-12+,23-13-/t20-,21+,24-,25-,26+,28-/m1/s1/i4D3,5D3 |

InChI Key |

KJKIIUAXZGLUND-FRRLJKQASA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([C@@H](C)/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C)(C([2H])([2H])[2H])O |

Canonical SMILES |

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Origin of Product |

United States |

Synthetic Pathways and Isotopic Labeling Strategies for 3 Epi 25 Hydroxy Vitamin D2 D6

Chemical Synthesis of the Non-Deuterated 3-epi-25-Hydroxy Vitamin D2 Analog

The synthesis of the non-deuterated parent compound, 3-epi-25-hydroxy vitamin D2, requires a multi-step approach involving the careful selection of precursors, a stereoselective epimerization reaction, and rigorous purification and characterization.

Precursor Compounds and Starting Materials

The synthesis of 25-hydroxy vitamin D2 and its epimers often commences from readily available starting materials such as vitamin D2 (ergocalciferol) or its precursor, ergosterol. Ergosterol, a sterol found in fungi and yeast, can be converted to vitamin D2 through photochemical reactions that mimic the natural formation of vitamin D in the skin upon exposure to UVB radiation.

To introduce the hydroxyl group at the C25 position of the side chain, a common strategy involves the degradation of the vitamin D2 side chain to a suitable intermediate, followed by the construction of the desired 25-hydroxy moiety. One key precursor for the side chain is a C-22 aldehyde derived from vitamin D2. This aldehyde can then be reacted with a suitable organometallic reagent to build the remainder of the side chain with the required hydroxyl group at C25. For instance, a Grignard reaction using an appropriate methylmagnesium halide can be employed to introduce the final methyl groups and the hydroxyl function at C25 of the side chain.

| Starting Material | Key Intermediate | Purpose |

| Vitamin D2 (Ergocalciferol) | C-22 Aldehyde | Provides the core vitamin D structure and a reactive point for side chain modification. |

| Ergosterol | Vitamin D2 | A precursor that can be converted to Vitamin D2. |

| Organometallic reagents (e.g., Grignard reagents) | N/A | Used to construct the 25-hydroxy side chain. |

Stereoselective Epimerization Procedures

A critical step in the synthesis of the 3-epi analog is the inversion of the stereochemistry at the C3 position of the A-ring from the natural β-configuration to the α-configuration. This is typically achieved through a stereoselective epimerization reaction. The Mitsunobu reaction is a widely employed and effective method for this transformation on vitamin D analogs.

In this procedure, the C3-hydroxyl group of a suitable vitamin D2 derivative is reacted with a carboxylic acid, such as p-nitrobenzoic acid, in the presence of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine. This reaction proceeds via an SN2 mechanism, resulting in the inversion of the stereochemistry at the C3 position and the formation of an ester. Subsequent hydrolysis of this ester yields the desired 3-epi-hydroxy group. This method is highly efficient and provides good yields for the epimerization of the C3 hydroxyl group.

Purification and Characterization of the Non-Deuterated Compound

The purification of 3-epi-25-hydroxy vitamin D2 is essential to remove any unreacted starting materials, reagents, and isomeric impurities. High-performance liquid chromatography (HPLC) is the primary technique used for the purification of vitamin D analogs. Both normal-phase and reversed-phase HPLC can be employed, often using a combination of solvent systems to achieve optimal separation.

Once purified, the compound must be thoroughly characterized to confirm its structure and purity. The following analytical techniques are typically used:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate molecular weight and elemental composition of the compound. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural information.

Ultraviolet (UV) Spectroscopy: The characteristic conjugated triene system of the vitamin D scaffold gives rise to a distinct UV absorption spectrum, which can be used to confirm the integrity of this part of the molecule.

Incorporation of Deuterium (B1214612) into the 25-Hydroxy Vitamin D2 Framework for Isotopic Labeling

The introduction of a stable isotopic label, such as deuterium, is a critical final stage in the synthesis of 3-epi-25-hydroxy vitamin D2-d6. This isotopically labeled version is invaluable as an internal standard for quantitative mass spectrometry analysis.

Specific Deuteration at C6 and C19 Positions (d6)

The target molecule, this compound, requires the introduction of six deuterium atoms. Specifically, these are targeted to the C6 and the two C19 positions of the vitamin D A-ring. Labeling at these positions is advantageous as they are generally stable and less likely to be lost during metabolic processes compared to labels on the side chain.

Synthetic Routes for Deuterium Introduction

A common and efficient strategy for introducing deuterium into the A-ring of vitamin D analogs is through the synthesis of a deuterated A-ring synthon, which is then coupled with the non-deuterated CD-ring/side-chain fragment.

The synthesis of the deuterated A-ring synthon can be achieved through various organic reactions where deuterium donors are used. For instance, a key intermediate for the A-ring can be subjected to reduction or quenching steps using deuterium-labeled reagents like lithium aluminum deuteride (LiAlD₄) or deuterium oxide (D₂O) to introduce deuterium at the desired positions.

Once the deuterated A-ring synthon is prepared, it is coupled with the CD-ring fragment containing the pre-constructed 25-hydroxy vitamin D2 side chain. The Wittig-Horner reaction is a powerful and widely used method for this coupling. In this reaction, a phosphine oxide derivative of the deuterated A-ring synthon is reacted with a ketone derivative of the CD-ring/side-chain fragment to form the C5-C6 double bond, thus assembling the complete vitamin D framework.

Isotopic Purity and Chemical Purity Assessment of this compound

Ensuring the high isotopic and chemical purity of this compound is crucial for its intended use as an internal standard. A combination of analytical techniques is employed to provide a comprehensive assessment.

Isotopic Purity Assessment:

The isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms (in this case, six). Mass spectrometry is the primary technique for this assessment.

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the accurate mass of the synthesized compound, confirming the incorporation of the deuterium atoms. The mass difference between the labeled and unlabeled compound is a direct indication of successful deuteration.

Tandem Mass Spectrometry (MS/MS): LC-MS/MS is a powerful tool for both separation and quantification. It can distinguish between the deuterated standard and the endogenous, unlabeled analyte. The fragmentation pattern in the MS/MS spectrum can also provide information about the location of the deuterium labels within the molecule. lcms.cznih.govoup.comsemanticscholar.orgresearchgate.net

The following table summarizes the key mass spectrometric data for assessing isotopic purity:

| Analytical Technique | Parameter Measured | Expected Result for this compound |

| HRMS | Accurate Mass | Molecular weight corresponding to the addition of six deuterium atoms. |

| LC-MS/MS | Precursor Ion (m/z) | [M+H]+ ion with a mass reflecting the d6 labeling. |

| LC-MS/MS | Product Ions (m/z) | Characteristic fragment ions, with those containing the side chain showing a +6 mass shift. |

Chemical Purity Assessment:

Chemical purity refers to the percentage of the desired compound in the sample, free from other structurally related impurities or contaminants.

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the target compound from any impurities. The use of specialized chromatography columns, such as pentafluorophenyl (PFP) columns, is often necessary to achieve baseline separation of the 3-epi form from the naturally occurring 3-beta isomer. cerilliant.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized molecule. The absence of signals corresponding to known impurities and the correct integration of the proton signals provide a quantitative measure of purity. Quantitative NMR (qNMR) can be used to determine the absolute content of the compound. nih.gov The presence of the C-3 epimer can be confirmed by specific shifts in the NMR spectrum compared to the non-epimeric form.

The following table outlines the analytical methods for chemical purity assessment:

| Analytical Technique | Parameter Measured | Expected Result for High Purity this compound |

| HPLC/UHPLC | Peak Purity | A single, sharp chromatographic peak at the expected retention time for the 3-epi isomer. |

| ¹H NMR | Spectral Integrity | Absence of signals from impurities; correct chemical shifts and coupling constants for all protons. |

| ¹³C NMR | Spectral Integrity | Correct number of signals corresponding to the carbon atoms in the molecule. |

| qNMR | Absolute Content | High percentage of the target compound (typically >98%). |

Advanced Analytical Methodologies Employing 3 Epi 25 Hydroxy Vitamin D2 D6 As an Internal Standard

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development and Validation

The development of a robust LC-MS/MS method requires careful consideration of various factors to ensure accuracy and reproducibility. The choice of an appropriate internal standard is paramount, as it compensates for variations that can occur during sample preparation and analysis.

Role of 3-epi-25-Hydroxy Vitamin D2-d6 in Correcting for Matrix Effects and Extraction Variability

Biological matrices such as serum and plasma are complex, containing numerous endogenous and exogenous compounds that can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. nih.govdtu.dk This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. researchgate.net Extraction variability, another potential source of error, arises from inconsistencies in the recovery of the analyte during sample preparation.

A suitable internal standard, such as this compound, is a non-endogenous, stable isotope-labeled analog of the analyte. mdpi.com By adding a known amount of the internal standard to each sample at the beginning of the extraction process, it experiences the same matrix effects and extraction losses as the endogenous analyte. The ratio of the analyte's response to the internal standard's response is then used for quantification, effectively canceling out these sources of error. myadlm.org Deuterated standards, like this compound, are commonly used for this purpose in the analysis of vitamin D₃ and its metabolites in various food and biological samples. nih.govdtu.dk

The structural similarity and identical chromatographic behavior of this compound to the analytes of interest, particularly the C3-epimers, ensure that it co-elutes and experiences identical ionization effects, leading to highly accurate and precise measurements. nih.gov

Chromatographic Separation Techniques for Epimeric and Isobaric Resolution

A significant challenge in vitamin D analysis is the presence of epimers and isobars, which have the same mass-to-charge ratio (m/z) as the target analytes and can interfere with their quantification if not chromatographically separated. nih.govspringermedizin.de The C3-epimer of 25-hydroxyvitamin D₃ (3-epi-25OHD₃) is a notable example that can lead to an overestimation of vitamin D levels, particularly in infants. mdpi.comnih.gov

Achieving baseline separation of these closely related compounds requires the optimization of the chromatographic conditions, with the choice of the stationary phase being a critical factor. While traditional C18 columns can separate 25(OH)D₂ and 25(OH)D₃, more specialized phases are often necessary for resolving epimers and isobars. nist.gov

Pentafluorophenyl (PFP) Phases: PFP columns have demonstrated excellent performance in separating vitamin D epimers. nih.gov The unique chemistry of the PFP phase allows for multiple modes of interaction, including dipole-dipole, pi-pi, and hydrophobic interactions, which enhance the separation of structurally similar compounds. A method utilizing a pentafluorophenylpropyl column has been successfully developed to separate the diastereomers 25(OH)D₃ and 3-epi-25(OH)D₃. nist.gov

Cyano (CN) Phases: Cyano columns are another effective option for resolving vitamin D metabolites and their epimers. nih.gov The polar nature of the cyano functional group provides a different selectivity compared to C18 and PFP phases. A liquid chromatographic method using a CN column has been shown to resolve the diastereomers 25(OH)D₃ and 3-epi-25(OH)D₃. nist.gov

The following table summarizes typical stationary phases used for the separation of vitamin D epimers:

| Stationary Phase | Particle Size (µm) | Column Dimensions (mm) | Key Advantages |

| Pentafluorophenyl (PFP) | 2.7 | 100 x 2.1 | Excellent resolution of epimers and isobars. |

| Cyano (CN) | 3 | 150 x 2.1 | Good separation of diastereomers. |

| C18 | 3.5 | 50 x 2.1 | Standard for general vitamin D metabolite separation. |

The composition of the mobile phase and the elution gradient are also crucial for achieving optimal separation. Reversed-phase chromatography is typically employed, using a mixture of an aqueous solvent and an organic modifier.

Mobile Phase Composition: Common mobile phases consist of water with additives like formic acid or ammonium formate, and an organic solvent such as methanol or acetonitrile. nih.govthermofisher.com The choice and concentration of the additive can significantly impact the ionization efficiency and chromatographic peak shape. Studies have shown that a mobile phase containing 0.1% formic acid can provide a superior response in electrospray ionization. thermofisher.com

Elution Gradient: A gradient elution, where the proportion of the organic solvent is increased over time, is generally necessary to achieve adequate separation of the various vitamin D metabolites and their epimers within a reasonable run time. A typical gradient might start with a lower percentage of organic solvent to retain the more polar compounds and gradually increase to elute the more hydrophobic analytes.

Mass Spectrometry Parameters for Precise Quantification

The mass spectrometer is responsible for the detection and quantification of the analytes after they have been separated by the liquid chromatography system. Optimizing the mass spectrometry parameters is essential for achieving the required sensitivity and specificity.

The choice of ionization source is a critical decision in method development. The two most common sources for vitamin D analysis are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). nih.gov

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for a wide range of molecules, including vitamin D metabolites. It generally produces protonated molecules [M+H]⁺ with minimal fragmentation. researchgate.net ESI is often preferred for its high sensitivity, especially at lower flow rates. researchgate.net However, it can be more susceptible to matrix effects compared to APCI. researchgate.net

Atmospheric Pressure Chemical Ionization (APCI): APCI is a gas-phase ionization technique that is often used for less polar and more volatile compounds. It can be less prone to matrix effects than ESI. researchgate.net For vitamin D analysis, APCI typically results in the dehydration of the molecule, producing an ion corresponding to [M+H-H₂O]⁺. nih.gov

The selection between ESI and APCI depends on the specific analytes, the complexity of the matrix, and the desired sensitivity. Some studies have found APCI to provide lower limits of detection and fewer matrix effects for vitamin D analysis. researchgate.net

The following table provides a comparison of ESI and APCI for vitamin D analysis:

| Ionization Source | Principle | Common Adducts/Ions | Advantages | Disadvantages |

| Electrospray Ionization (ESI) | Ionization from charged droplets | [M+H]⁺, [M+Na]⁺ | High sensitivity, good for polar compounds | More susceptible to matrix effects |

| Atmospheric Pressure Chemical Ionization (APCI) | Gas-phase chemical ionization | [M+H-H₂O]⁺ | Less susceptible to matrix effects, good for less polar compounds | Can cause in-source fragmentation |

Single Reaction Monitoring (SRM) Transitions for 3-epi-25-Hydroxy Vitamin D2 and its Deuterated Analog

In LC-MS/MS analysis, Single Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity for quantifying specific analytes in complex biological matrices. This technique involves monitoring a specific precursor ion to product ion transition. For 3-epi-25-hydroxyvitamin D2 and its deuterated internal standard, specific mass-to-charge (m/z) ratios are selected for the precursor ion (Q1) and a characteristic fragment ion (Q3).

While specific transitions for 3-epi-25-hydroxyvitamin D2 are less commonly published than for its D3 counterpart, the principles of fragmentation are similar. Derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) is often employed to enhance ionization efficiency. After derivatization, the molecule is ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), and specific transitions are monitored. The deuterated standard (d6) will have a precursor ion with a mass shift corresponding to the number of deuterium (B1214612) atoms, while the fragment ions may or may not retain the deuterium labels, depending on the fragmentation pathway. This mass difference allows the instrument to distinguish between the endogenous analyte and the internal standard. For the related compound, 25-hydroxyvitamin D2, the [M – H2O + H]+ ion at m/z 395 is often monitored. nist.govnist.gov

Below is a representative table of SRM transitions that could be optimized for the analysis of 3-epi-25-hydroxyvitamin D2 and its d6 analog, often following derivatization to improve sensitivity.

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Notes |

|---|---|---|---|

| 3-epi-25-Hydroxy Vitamin D2 | [M+H]+ | Specific fragment | Transitions are optimized based on instrument and derivatization agent used. |

| This compound | [M+H+6]+ | Specific fragment +/- d6 | Serves as the internal standard for quantification. |

Internal Standard Calibration Curves and Quantification Strategies

The use of a stable isotope-labeled internal standard like this compound is fundamental to accurate quantification via the isotope dilution method. nih.gov This strategy effectively corrects for variations in sample preparation, injection volume, and matrix effects that can occur during the analytical process.

A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of the non-labeled analyte (3-epi-25-hydroxyvitamin D2) and a constant concentration of the deuterated internal standard (this compound). The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. researchgate.net This relationship is typically linear over a specific concentration range. researchgate.netnih.gov

To determine the concentration of 3-epi-25-hydroxyvitamin D2 in an unknown sample, the sample is spiked with the same constant concentration of the internal standard. The peak area ratio is then measured, and the concentration of the endogenous analyte is calculated from the linear regression equation of the calibration curve. This approach ensures high precision and accuracy in the reported values. researchgate.net

Other Advanced Spectroscopic and Chromatographic Applications

Potential for Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS/MS is the predominant technique for vitamin D metabolite analysis, Gas Chromatography-Mass Spectrometry (GC-MS) represents an alternative, albeit less common, approach. The application of GC-MS to vitamin D analysis necessitates a derivatization step to increase the volatility and thermal stability of the metabolites. Deuterated standards such as this compound are equally crucial in GC-MS for accurate quantification through isotope dilution.

The use of deuterated internal standards in GC-MS for vitamin D analysis has been established for other metabolites and provides a framework for its application to 3-epi-25-hydroxyvitamin D2. dntb.gov.ua The derivatized analyte and its deuterated analog will exhibit similar chromatographic behavior but will be distinguishable by their mass spectra, allowing for precise quantification.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation of Labeled Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules. In the context of deuterated standards, NMR is essential for confirming the exact location and number of deuterium atoms incorporated into the molecule during its synthesis. mdpi.com This verification is critical to ensure the integrity of the internal standard.

Techniques such as 1H NMR and 13C NMR can provide detailed information about the molecular structure. exlibrisgroup.comnih.gov For a compound like this compound, NMR would be used to confirm that the deuterium labels are in the expected positions and have not been scrambled during synthesis. This ensures the mass difference between the standard and the analyte is consistent and reliable for mass spectrometry-based quantification. nih.gov

Quality Assurance and Inter-laboratory Harmonization in Vitamin D Metabolite Analysis

Ensuring the accuracy and comparability of vitamin D metabolite measurements across different laboratories is a significant challenge.

Proficiency Testing Schemes and Reference Materials (e.g., DEQAS, NIST SRMs)

To address the issue of inter-laboratory variation, proficiency testing (PT) schemes and certified reference materials are indispensable. amanote.com The Vitamin D External Quality Assessment Scheme (DEQAS) is a global program that distributes serum samples to participating laboratories to assess the performance of their assays for vitamin D metabolites, including epimers. deqas.orgdeqas.orgnih.gov

The National Institute of Standards and Technology (NIST) develops Standard Reference Materials (SRMs) for vitamin D metabolites. nist.gov For example, SRM 972a consists of human serum with certified concentrations for 25-hydroxyvitamin D2, 25-hydroxyvitamin D3, and 3-epi-25-hydroxyvitamin D3. nist.gov These materials are used by laboratories to calibrate their instruments and validate their methods, ensuring their results are traceable to a recognized standard. uea.ac.uk The availability of such high-quality reference materials is crucial for the harmonization of vitamin D metabolite measurements and for ensuring that data from different studies can be reliably compared. nih.govnih.gov

Enzymatic and Metabolic Pathways of 25 Hydroxy Vitamin D2 Epimerization

Tissue-Specific and Developmental Variations in Epimer Production in Research Models

The production of 3-epi-25-hydroxyvitamin D exhibits notable variations depending on the tissue type and the developmental stage of the organism. These differences have been primarily investigated using in vitro cell cultures and in vivo animal models.

A variety of cultured cell lines have been instrumental in elucidating the cellular basis of C-3 epimerization. Studies have shown that several cell types can metabolize 25-hydroxyvitamin D3 to its C-3 epimer, 3-epi-25-hydroxyvitamin D3. nih.gov The efficiency of this conversion, however, varies between different cell lines, suggesting tissue-specific expression or activity of the responsible enzyme. nih.gov

| Cell Line | Origin | Primary Metabolite of 25(OH)D3 | Reference |

| UMR-106 | Rat osteosarcoma | 3-epi-25(OH)D3 | nih.govresearchgate.net |

| MG-63 | Human osteosarcoma | 3-epi-25(OH)D3 | nih.govresearchgate.net |

| Caco-2 | Human colon adenocarcinoma | 3-epi-25(OH)D3 | nih.govresearchgate.net |

| HepG2 | Human hepatoblastoma | 3-epi-25(OH)D3 | nih.govresearchgate.net |

| LLC-PK1 | Porcine kidney | 24,25(OH)2D3 | nih.govresearchgate.net |

In contrast to the other cell lines, LLC-PK1 cells, which are of kidney origin, preferentially produce 24,25-dihydroxyvitamin D3 rather than 3-epi-25-hydroxyvitamin D3. researchgate.net This further supports the idea that the C-3 epimerization pathway is tissue-specific and distinct from the major vitamin D metabolic pathways in the kidney. Human macrophages have also been shown to produce 3-epi-25-hydroxyvitamin D. mdpi.com

In vivo studies in animal models have confirmed the presence of 3-epi-25-hydroxyvitamin D in circulation. Feline studies, in particular, have provided valuable insights into the in vivo dynamics of epimer production. A study involving adult domestic shorthair cats demonstrated that supplementation with both vitamin D2 and 25-hydroxyvitamin D2 led to the formation of 3-epi-25-hydroxyvitamin D2 in the plasma. nih.govnih.gov

| Parameter | Vitamin D2 Supplementation | 25(OH)D2 Supplementation | Reference |

| Baseline 3-epi-25(OH)D2 | Not detectable | Not detectable | frontiersin.org |

| 3-epi-25(OH)D2 after supplementation | Detected | Detected | frontiersin.org |

| Time to equilibration of 3-epi-25(OH)D2 | - | ~2 weeks | nih.gov |

The study found that the equilibration of plasma 3-epi-25(OH)D2 was more rapid than that of 25(OH)D2, suggesting a dynamic conversion process. nih.gov The concentrations of C-3 epimers in cats are notably high, representing a significant portion of the total circulating 25-hydroxyvitamin D. researchgate.netavma.orgfrontiersin.org Another study in immature cats observed that plasma concentrations of 3-epi-25(OH)D increased with age. nih.govresearchgate.net

A recurring observation in both human and animal studies is the proportionally higher concentration of C-3 epimers of 25-hydroxyvitamin D in infants and immature animals compared to adults. oup.comnih.govmdpi.comnih.gov Several hypotheses have been proposed to explain this phenomenon.

One leading hypothesis is the immaturity of the hepatic vitamin D metabolic pathways in neonates and infants. oup.comnih.gov The enzymatic machinery in the liver may favor the C-3 epimerization pathway during early life. nih.gov This could be due to developmental differences in the expression or activity of the enzymes involved in vitamin D metabolism.

It has been speculated that the high concentrations of C-3 epimers in infancy are a result of postnatal epimerization of 25-hydroxyvitamin D rather than placental transfer. nih.gov Studies have shown low concentrations of 3-epi-25(OH)D3 in cord blood, which then rise significantly in the first weeks of life, coinciding with vitamin D supplementation. nih.gov The production of C3-epi-25(OH)D has been shown to be functional even in the most immature newborns and is largely dependent on the circulating levels of 25(OH)D. nih.govresearchgate.net As the infant matures, the metabolic pathways are thought to shift, leading to a decrease in the proportion of C-3 epimers relative to the non-epimeric form.

Factors Influencing Epimerization Rates and Equilibrium in Experimental Settings

The rate and equilibrium of 25-hydroxy vitamin D2 epimerization are influenced by a variety of factors, as observed in different experimental and clinical settings. These factors can affect the relative concentrations of 3-epi-25(OH)D2 and its precursor, 25(OH)D2.

Age: One of the most significant factors influencing the extent of C-3 epimerization is age. Studies have consistently shown that infants have a significantly higher proportion of C-3 epimers of 25-hydroxyvitamin D compared to adults. uaeu.ac.aemdpi.com In some infant populations, C-3 epimers can constitute a substantial fraction of the total circulating 25-hydroxyvitamin D. oup.com The percentage of C-3 epimers relative to total 25(OH)D3 has been reported to range from 0% to 61.1% in infants, while in adults, the range is between 0% and 47%. mdpi.com

Species-Specific Differences: Research has uncovered notable differences in vitamin D epimerization between species. For example, studies in mice have indicated that the route of vitamin D administration can impact the degree of epimerization. Oral supplementation with vitamin D3 in mice led to a greater proportion of C-3 epimerization compared to vitamin D3 synthesized in the skin via ultraviolet radiation. murdoch.edu.au However, this distinction was not observed in humans. murdoch.edu.au Furthermore, cats have been found to have higher concentrations of the C-3 epimer of 25(OH)D3 compared to other species like rats, dogs, and humans. frontiersin.org

Vitamin D Source and Supplementation: As suggested by animal studies, the source of vitamin D may play a role in the rate of epimerization. In mice, oral vitamin D supplementation has been linked to an increased production of epimers. uaeu.ac.aenih.gov This suggests that the metabolic processing of orally ingested vitamin D may favor the epimerization pathway to a greater extent than endogenously produced vitamin D from sun exposure.

Experimental Models: In vitro studies using cell lines have also provided insights into the factors governing epimerization. For instance, LLC-PK1 cells, a porcine kidney cell line, were found to preferentially produce the inactive metabolite 24,25(OH)2D3 over 3-epi-25(OH)D3. nih.gov This indicates that the cellular environment and the specific enzymatic profile of the tissue can influence the metabolic fate of 25-hydroxyvitamin D, directing it towards either C-24 oxidation or C-3 epimerization.

Below are interactive data tables summarizing findings from various studies on the factors influencing vitamin D epimerization.

Table 1: Relative Proportions of C-3 Epimers in Different Age Groups

| Age Group | Average Percentage of C-3 Epimers (of total 25(OH)D3) | Range of Percentage of C-3 Epimers (of total 25(OH)D3) |

| Infants | 21.4% | 0% - 61.1% |

| Adults | 5.9% | 0% - 47% |

Data sourced from multiple studies as cited in the text. mdpi.com

Table 2: Influence of Vitamin D Source on Epimerization in Mice

| Administration Route | Outcome on C-3 Epimer Proportion |

| Oral Supplementation | Higher proportion of C-3 epimers |

| UV Radiation | Lower proportion of C-3 epimers |

Findings based on studies in C57Bl/6 female mice. murdoch.edu.au

Biological Relevance and Research Implications of Vitamin D Epimers Excluding Human Clinical Outcomes

Differential Binding Affinities of Epimeric Forms to Vitamin D Receptor (VDR) in in vitro Models

The biological actions of vitamin D are primarily mediated through the binding of its active form to the vitamin D receptor (VDR), a nuclear transcription factor. mdpi.comnih.gov Research has consistently shown that C-3 epimers of vitamin D metabolites exhibit a significantly lower binding affinity for the VDR compared to their non-epimeric analogues. mdpi.comoup.com For instance, studies on the vitamin D3 epimer, 3-epi-1α,25-dihydroxyvitamin D3 (3-epi-1α,25(OH)₂D₃), have demonstrated that its affinity for the VDR is substantially reduced. mdpi.com This reduced affinity is a key determinant of the altered biological potency of the epimeric forms. oup.com While direct data for 3-epi-25-hydroxyvitamin D2 is less abundant, the principle of reduced VDR binding is expected to be a common characteristic among C-3 epimers. nih.gov This difference in binding affinity is a critical factor influencing the subsequent gene transcription and physiological effects. oup.com

Interactive Data Table: Relative Binding Affinities of Vitamin D Metabolites to VDR

| Compound | Relative Binding Affinity to VDR (%) |

| 1α,25-dihydroxyvitamin D3 | 100 |

| 3-epi-1α,25-dihydroxyvitamin D3 | 2-3 mdpi.com |

| 25-hydroxyvitamin D3 | Low |

| 3-epi-25-hydroxyvitamin D3 | Very Low mdpi.com |

Note: Data is primarily based on vitamin D3 metabolites, as they are the most studied. The trend of reduced affinity is expected to be similar for vitamin D2 epimers.

Comparative Transcriptional Activation of VDR-Regulated Genes by Epimers in Cell-Based Assays

The binding of a vitamin D metabolite to the VDR initiates a cascade of events leading to the regulation of gene expression. mdpi.com Given their lower binding affinity, C-3 epimers are generally less potent activators of VDR-regulated genes. oup.com In cell-based assays, 3-epi-1α,25(OH)₂D₃ has been shown to be a weaker inducer of transcriptional activity for certain target genes, such as osteocalcin (B1147995) and CYP24, when compared to 1α,25(OH)₂D₃. mdpi.com However, the transcriptional response to epimers can be gene- and tissue-specific, with some studies reporting comparable effects to the non-epimeric form for other genes. oup.com For example, the suppression of parathyroid hormone (PTH) gene transcription by 3-epi-1α,25(OH)₂D₃ has been observed to be nearly as potent as that of 1α,25(OH)₂D₃ in some experimental systems. oup.com This suggests a complex and nuanced role for epimers in modulating gene expression, which is not solely predicted by their VDR binding affinity. oup.com

Mechanistic Studies on the Biological Activities of Epimers in Isolated Cells and Animal Models

Vitamin D compounds are known to influence cell proliferation and differentiation in various cell types. nih.gov The C-3 epimers of vitamin D have also been shown to possess antiproliferative and pro-differentiating activities, although their potency can differ from their non-epimeric counterparts. mdpi.comresearchgate.net For instance, 3-epi-1α,25(OH)₂D₃ has demonstrated the ability to inhibit the proliferation of certain cancer cell lines and induce their differentiation. mdpi.comresearchgate.net In some cases, the antiproliferative effects of the epimer are comparable to the non-epimeric form, while in other contexts, it is less potent. oup.comresearchgate.net These differential effects highlight the cell-type-specific responses to vitamin D epimers. researchgate.net

A crucial function of active vitamin D is the regulation of parathyroid hormone (PTH) secretion from the parathyroid glands. mdpi.comjparathyroid.com The active form of vitamin D, 1α,25(OH)₂D₃, suppresses PTH gene expression and secretion. nih.gov Interestingly, research has shown that 3-epi-1α,25(OH)₂D₃ can be nearly as potent as 1α,25(OH)₂D₃ in suppressing PTH secretion in in vitro models using bovine parathyroid cells. oup.comnih.gov This finding is significant because it suggests that even with a lower affinity for the VDR, the epimeric form can retain substantial biological activity in specific physiological contexts. oup.com

The primary physiological role of vitamin D is to maintain calcium homeostasis, a process referred to as its calcemic effect. nih.gov Due to their reduced biological potency, C-3 epimers are generally considered to have fewer calcemic effects than their non-epimeric forms. mdpi.comnih.gov This has been a point of interest in research, as it suggests that epimers might offer a therapeutic advantage by separating the non-calcemic benefits of vitamin D from its effects on calcium levels. direct-ms.org Animal studies have supported the notion that 3-epi-1α,25(OH)₂D₃ has significantly reduced calcemic activity compared to 1α,25(OH)₂D₃. oup.com The non-calcemic actions of vitamin D include roles in immune modulation and cell growth regulation. direct-ms.org

Interactive Data Table: Comparative Biological Effects of Vitamin D3 and its C-3 Epimer

| Biological Effect | 1α,25-dihydroxyvitamin D3 | 3-epi-1α,25-dihydroxyvitamin D3 |

| VDR Binding Affinity | High | Low mdpi.com |

| Osteocalcin Gene Activation | Strong | Weak mdpi.com |

| PTH Secretion Suppression | Potent | Nearly as potent oup.comnih.gov |

| Calcemic Effects | High | Reduced oup.com |

| Antiproliferative Effects | Potent | Variable (cell-type dependent) oup.comresearchgate.net |

Impact of Accurate Epimer Quantification on Mechanistic Research into Vitamin D Biological Roles

The precise measurement of vitamin D metabolites is fundamental to advancing the mechanistic understanding of their biological functions. The discovery and quantification of C3-epimers of 25-hydroxyvitamin D (25(OH)D), such as 3-epi-25-hydroxyvitamin D2, have significant implications for research, highlighting the necessity of distinguishing between epimeric and non-epimeric forms. Accurate quantification, often employing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the use of internal standards like 3-epi-25-Hydroxy Vitamin D2-d6, is crucial for circumventing the analytical challenges that can obscure the true biological roles of these compounds.

Addressing Overestimation Issues in Vitamin D Status Assessment in Research Cohorts

A primary challenge in vitamin D research has been the overestimation of 25(OH)D levels due to the co-elution of C3-epimers with the primary metabolites, 25(OH)D2 and 25(OH)D3, in certain analytical methods. mdpi.comnih.gov Immunoassays, for instance, may not differentiate between these forms, leading to potentially inflated results. mdpi.commurdoch.edu.au This is particularly problematic in specific research cohorts, such as infants and pregnant women, where C3-epimers are found in significantly higher concentrations. nih.govmdpi.com

Research has demonstrated that C3-epimers can constitute a substantial portion of the total circulating 25(OH)D, especially in early life. In infants, these epimers can account for 8.7% to as much as 61.1% of the total 25(OH)D concentration. researchgate.net This significant contribution can lead to a misclassification of vitamin D status. For example, one study noted that including the 3-epi-25(OH)D3 concentration in the total 25(OH)D3 measurement resulted in a 9% potential misclassification of patients as vitamin D sufficient. nih.govdntb.gov.ua The failure to accurately quantify and distinguish these epimers can, therefore, confound the results of studies investigating the links between vitamin D status and various biological outcomes.

The prevalence of C3-epimers varies significantly with age, with infants showing a much higher percentage compared to adults. This underscores the critical need for age-specific considerations in research methodologies.

Table 1: Prevalence of C3-Epimers of Total 25-hydroxyvitamin D in Different Age Groups

| Age Group | Percentage of C3-Epimers of Total 25(OH)D | Average Percentage |

|---|---|---|

| Infants | 0% - 61.1% | 21.4% |

| Adults | 0% - 47% | 5.9% |

Data sourced from multiple studies. mdpi.com

By employing advanced analytical methods capable of separating these epimers, researchers can obtain a more accurate assessment of vitamin D status, thereby strengthening the validity of findings in studies exploring the physiological roles of vitamin D.

Facilitating Research on Differential Biological Associations of Epimers (e.g., with serum lipids in population studies using precisely quantified metabolites)

Accurate quantification that distinguishes between 25(OH)D and its C3-epimers is not only essential for avoiding overestimation but also for enabling research into the potentially distinct biological activities of these molecules. There is growing evidence to suggest that C3-epimers may have different physiological effects compared to their non-epimeric counterparts. For instance, the epimeric form of the active hormone, 3-epi-1,25-dihydroxyvitamin D3, binds to the vitamin D receptor (VDR) but appears to have reduced calcemic effects while retaining the ability to suppress parathyroid hormone. nih.gov

A key area where this differential activity is being explored is the association with serum lipids. Population studies utilizing precise quantification have revealed discrepant associations between C3-epimers and non-epimeric 25(OH)D with lipid profiles. One study found that while there was no association between total 25(OH)D and LDL-cholesterol, a negative relationship was observed specifically for 3-epi-25(OH)D3. nih.govnih.gov Conversely, the non-epimeric form showed a positive association with LDL-cholesterol in multivariate analysis. nih.govnih.gov

Table 2: Differential Correlation of Vitamin D Epimers with Serum Lipids

| Vitamin D Metabolite | Correlation with LDL-Cholesterol (r-value) | Correlation with Triglycerides (r-value) |

|---|---|---|

| 3-epi-25(OH)D3 | -0.077 | 0.175 |

| Non-epimeric 25(OH)D3 | 0.030 | 0.142 |

Adapted from a study on a cohort from the Thai 4th National Health Examination Survey. nih.govnih.gov

These findings suggest that the epimeric form may have a different impact on lipid metabolism. Without the ability to accurately quantify these metabolites separately, such nuanced biological relationships would remain obscured. This highlights how precise measurement techniques are pivotal in facilitating research that can unravel the distinct biological roles of vitamin D epimers, potentially explaining inconsistent findings in previous studies that did not account for these different forms. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Analytical Techniques for Enhanced Epimer Separation and Quantification

The accurate quantification of vitamin D epimers is challenging due to their structural similarity to the more abundant non-epimeric forms. Since epimers and their non-epimeric counterparts are isobaric, meaning they have the same mass-to-charge ratio, their differentiation relies entirely on chromatographic separation before mass spectrometric detection. nih.govmdpi.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, though many routine methods fail to adequately separate these compounds, potentially leading to an overestimation of vitamin D status. mdpi.com

Future research is focused on developing more robust and efficient separation techniques. Key areas of advancement include:

Advanced Column Chemistries: While traditional C18 columns are often insufficient, newer stationary phases have shown promise. Pentafluorophenyl (PFP) and cyano-based columns have demonstrated improved resolution of vitamin D epimers. mdpi.com Chiral columns, which can separate molecules based on their stereochemistry, are also being explored to achieve baseline separation. nih.gov

Supercritical Fluid Chromatography (SFC): SFC, particularly when coupled with tandem mass spectrometry (SFC-MS/MS), is emerging as a powerful alternative to high-performance liquid chromatography (HPLC). SFC can offer faster analysis times and unique selectivity for structurally similar compounds like vitamin D epimers. mdpi.com

Chemical Derivatization: To enhance the chromatographic separation and improve the ionization efficiency of vitamin D metabolites, various derivatization techniques are being investigated. These methods modify the structure of the analytes to exaggerate the subtle differences between epimers, making them easier to separate. nih.gov

The use of deuterated internal standards, such as 3-epi-25-Hydroxy Vitamin D2-d6, is indispensable in these advanced analytical methods. By mimicking the chemical behavior of the native analyte, these stable isotope-labeled standards correct for variations in sample preparation and instrument response, ensuring the high accuracy and precision required for clinical and research applications.

Advanced Studies on the Regulatory Mechanisms of C3-Epimerase Activity

The formation of 3-epi-25-hydroxyvitamin D is catalyzed by a C3-epimerase, an enzyme that alters the stereochemistry of the hydroxyl group at the third carbon position of the A-ring. nih.gov Despite its importance, the regulatory mechanisms governing the activity of this enzyme are largely unknown. A significant gap in the current knowledge is the fact that the gene encoding for the C3-epimerase has not yet been identified. nih.govmdpi.com

Future research in this area will likely focus on:

Gene Identification and Characterization: Identifying the gene responsible for C3-epimerase activity is a critical next step. This will enable detailed studies on its expression, regulation, and the factors that influence its activity.

Tissue-Specific Regulation: The C3-epimerase is known to be present in various tissues, including the liver, bone, and skin cells. mdpi.com Understanding how its activity is regulated in a tissue-specific manner will provide insights into the localized roles of vitamin D epimers.

Influence of Physiological and Pathophysiological States: The levels of C3-epimers are known to be higher in infants and can be influenced by vitamin D supplementation in animal models. mdpi.com Further investigation is needed to understand how factors such as age, genetics, and disease states modulate C3-epimerase activity. Genetic studies have already suggested that the determinants of C3-epimer levels may differ from those of their non-epimeric counterparts. mdpi.com

Elucidating the Precise Physiological and Pathophysiological Roles of Vitamin D Epimers in Non-Human Biological Systems

While the presence of vitamin D epimers has been confirmed in various species, their precise physiological and pathophysiological roles remain an active area of investigation. Much of the current understanding is derived from studies in non-human biological systems, which have revealed important species-specific differences in epimer metabolism.

Rodent Models: Studies in rats have shown that C3-epimers are produced endogenously, particularly with increased vitamin D intake, though their impact on bone health in healthy adult models appears to be minimal over the short term. semanticscholar.org In mice, oral supplementation with vitamin D leads to a greater proportion of C3-epimers compared to synthesis via ultraviolet (UV) irradiation of the skin, a distinction not observed in humans. plos.org This highlights the importance of considering the route of vitamin D administration in animal studies.

Feline Models: Domestic cats have been identified as a potentially valuable model for studying the C3-epimerization pathway. They exhibit substantial circulating concentrations of 3-epi-25(OH)D3, which increase with higher dietary vitamin D intake, suggesting a highly active epimerization pathway in this species. mdpi.com

A recurring finding across various models is that the C3-epimer of the active form of vitamin D, 3-epi-1α,25-dihydroxyvitamin D3, generally exhibits lower calcemic effects compared to its non-epimeric counterpart. nih.gov The biological activity of epimers also appears to be tissue-specific, suggesting they may have unique functions that are yet to be fully elucidated. portlandpress.com

Application of this compound in Metabolomics and Isotope Tracing Studies for Deeper Metabolic Insight

The primary application of this compound in metabolomics is its use as an internal standard for isotope dilution mass spectrometry. researchgate.net This technique is essential for the accurate and precise quantification of endogenous 3-epi-25-hydroxyvitamin D2, contributing to a more comprehensive understanding of the vitamin D metabolome.

Beyond its role as an internal standard, stable isotope-labeled compounds like this compound have the potential to be used as tracers in metabolic studies. By administering the labeled compound, researchers can track its fate in a biological system, providing insights into:

Metabolic Pathways: Isotope tracing can help to delineate the specific metabolic pathways that involve vitamin D epimers, including their conversion to other downstream metabolites.

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of vitamin D epimers can be studied in detail, providing a clearer picture of their bioavailability and half-life in the body.

Metabolic Flux: These studies can quantify the rate at which epimers are produced and metabolized, offering a dynamic view of vitamin D homeostasis.

While the use of deuterated vitamin D metabolites for such tracing studies is established in principle, specific research employing this compound for in-depth metabolic insight is an emerging area with significant potential.

Exploration of Epimer Biological Function in Novel in vitro and Animal Research Models

The exploration of the biological functions of vitamin D epimers is heavily reliant on in vitro and animal models. These studies are crucial for dissecting the molecular mechanisms of epimer action and understanding their potential physiological relevance.

In Vitro Models: A variety of cell culture systems have been employed to investigate the biological effects of vitamin D epimers. These include osteoblast cell lines to study bone metabolism, keratinocytes for skin biology, and various cancer cell lines to explore anti-proliferative and pro-differentiating effects. nih.govportlandpress.com A consistent finding from these studies is that the active form of the epimer, 3-epi-1α,25-dihydroxyvitamin D3, has a lower binding affinity for the vitamin D receptor (VDR) compared to its non-epimeric counterpart. nih.govportlandpress.com Despite this, it can still elicit biological responses, such as the suppression of parathyroid hormone (PTH) secretion, which may be attributable to its greater metabolic stability. nih.govportlandpress.com

Animal Models: As previously mentioned, rodent and feline models are instrumental in studying the in vivo effects of vitamin D epimers. Future research will likely involve the development of more sophisticated animal models, such as genetic knockout models for the yet-to-be-identified C3-epimerase, to better understand the consequences of altered epimer production. The significant C3-epimerization pathway in cats makes them a particularly interesting model for future investigations into the functional roles of these metabolites. mdpi.com

The continued use of these models, in conjunction with advanced analytical techniques, will be essential for fully elucidating the biological significance of the C3-epimerization pathway in vitamin D metabolism.

Data Tables

Table 1: Comparison of Analytical Techniques for Vitamin D Epimer Separation

| Technique | Stationary Phase/Column Type | Key Advantages | Key Limitations |

| LC-MS/MS | Pentafluorophenyl (PFP), Cyano, Chiral | High sensitivity and specificity; considered the gold standard. | Routine methods may not achieve complete separation; can be time-consuming. |

| SFC-MS/MS | Various, including chiral columns | Faster analysis times; unique selectivity for isomers. | Less commonly available in clinical labs; requires specialized instrumentation. |

| LC-MS/MS with Derivatization | Typically C18 or PFP | Enhances separation and ionization efficiency. | Adds an extra step to sample preparation; potential for incomplete derivatization. |

Table 2: Summary of Biological Activities of Vitamin D Epimers in Research Models

| Model System | Epimer Studied | Key Findings | Reference |

| In Vitro (various cell lines) | 3-epi-1α,25(OH)2D3 | Lower binding affinity to VDR compared to non-epimer; reduced calcemic effects; can still suppress PTH. | nih.gov |

| Rat Models | C3-epimers | Endogenously produced, levels increase with vitamin D intake; minimal impact on bone density in short-term studies of healthy adults. | semanticscholar.org |

| Mouse Models | 3-epi-25(OH)D3 | Higher proportional levels with oral supplementation vs. UV exposure; species-specific metabolic differences compared to humans. | plos.org |

| Feline Models | 3-epi-25(OH)D3 | Substantial endogenous production; levels increase with dietary vitamin D; potential as a novel model for epimer research. | mdpi.com |

Q & A

Basic Research Questions

Q. How is 3-epi-25-Hydroxy Vitamin D2-d6 detected and quantified in biological samples, and what methodological challenges arise?

- Methodological Answer : Detection relies on liquid chromatography-tandem mass spectrometry (LC-MS/MS) with chromatographic separation to resolve this compound from its non-epimeric form (25(OH)D2) and other isomers. Challenges include:

- Chromatographic resolution : Optimizing column chemistry (e.g., C18 or phenyl columns) and mobile phase gradients to separate 3-epi-25(OH)D2-d6 from 25(OH)D3 and other epimers .

- Matrix effects : Using deuterated internal standards (e.g., 25-hydroxy Vitamin D2-d6) to correct for ion suppression/enhancement in serum/plasma .

- Standardization : Adherence to reference materials from the National Institute of Standards and Technology (NIST) to ensure assay accuracy .

Q. Why is this compound used as an internal standard in vitamin D research?

- Methodological Answer : The deuterated form (d6) provides near-identical chromatographic behavior and ionization efficiency as the non-deuterated analyte, enabling precise quantification via isotope dilution. Key applications include:

- Quantifying endogenous 25(OH)D2 : Correcting for recovery losses during sample extraction .

- Minimizing cross-reactivity : Differentiating 3-epi-25(OH)D2 from 25(OH)D3 in assays lacking chromatographic resolution .

- Validating method accuracy : Participation in external quality assurance programs (e.g., Vitamin D Standardization Program) .

Q. What factors contribute to variability in 3-epi-25-Hydroxy Vitamin D2 measurements across laboratories?

- Methodological Answer : Variability stems from:

- Assay heterogeneity : Immunoassays often fail to distinguish 3-epi-25(OH)D2 from 25(OH)D3, leading to overestimation, whereas LC-MS/MS methods require rigorous validation .

- Vitamin D-binding protein (DBP) interference : DBP isoforms differentially bind epimeric and non-epimeric forms, affecting recovery in protein precipitation steps .

- Sample handling : Degradation of 3-epi-25(OH)D2-d6 in suboptimal storage conditions (-80°C recommended) .

Advanced Research Questions

Q. How does this compound interfere with conventional 25(OH)D assays, and how can this be mitigated?

- Methodological Answer :

- Interference mechanism : Co-elution of 3-epi-25(OH)D2-d6 with 25(OH)D3 in methods without adequate resolution, leading to inflated 25(OH)D3 values .

- Mitigation strategies :

- Chromatographic optimization : Extend run times or use alternative columns (e.g., biphenyl) to separate epimers .

- Data correction : Apply mathematical algorithms to subtract epimer contributions using population-specific reference intervals .

- Clinical relevance : Epimer interference is pronounced in infant cohorts, necessitating age-specific reference ranges .

Q. What experimental designs are optimal for studying the C3-epimerization pathway of vitamin D metabolites?

- Methodological Answer :

- In vitro models : Use macrophage or hepatic cell lines to investigate enzymatic activity of 3-epimerase under varying conditions (e.g., inflammatory cytokines) .

- Isotope tracing : Administer this compound to track epimerization kinetics and metabolite distribution in animal models .

- Cross-species comparisons : Analyze epimer prevalence in models with varying DBP affinities (e.g., rodents vs. humans) .

Q. How can researchers reconcile contradictory data on the bioactivity of this compound in immunometabolic studies?

- Methodological Answer :

- Bioactivity assays : Compare transcriptional responses (e.g., RNA-seq) of immune cells (e.g., dendritic cells) to 3-epi-25(OH)D2-d6 vs. canonical 1,25(OH)2D3, focusing on pathways like fatty acid synthesis .

- Receptor binding studies : Use surface plasmon resonance (SPR) to measure affinity of 3-epi-25(OH)D2-d6 for vitamin D receptor (VDR) and DBP .

- Population stratification : Analyze cohorts with high epimer levels (e.g., infants, elderly) to correlate epimer concentrations with clinical outcomes .

Data Contradiction Analysis

Q. How should researchers address discrepancies in 25(OH)D2 quantification when this compound is present at high concentrations?

- Methodological Answer :

- Re-measurement : Reanalyze samples using LC-MS/MS with enhanced chromatographic separation (e.g., 15-minute gradients) to isolate 3-epi-25(OH)D2-d6 .

- Epimer-adjusted reporting : Report total 25(OH)D2 as "[25(OH)D2 + 3-epi-25(OH)D2]" in studies where resolution is unachievable, with explicit caveats .

- Method validation : Participate in interlaboratory comparisons using NIST SRM 972a, which includes certified values for epimers .

Methodological Recommendations

- LC-MS/MS protocols : Use deuterated internal standards (e.g., 25-hydroxy Vitamin D2-d6) and validate methods per FDA bioanalytical guidelines .

- Epimer reporting : Disclose chromatographic resolution capabilities in publications to enhance reproducibility .

- Collaborative studies : Engage in consortia (e.g., Vitamin D Standardization Program) to harmonize epimer quantification across populations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.